4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate

Description

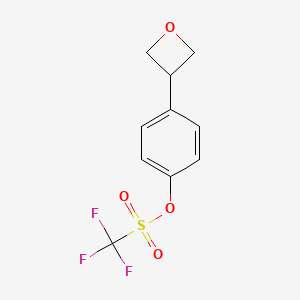

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a triflate ester characterized by an oxetane ring attached to a phenyl group. This compound is synthesized via reaction of the corresponding oxetane alcohol with triflic anhydride in dichloromethane, using pyridine as a base. The reaction proceeds at 25°C for 3 hours, followed by purification via flash column chromatography (20% EtOAc/hexane), yielding a white solid with high purity (84–90%) . The oxetane moiety introduces steric and electronic effects, making it valuable in specialized reactions such as lithium-catalyzed Friedel–Crafts alkylations .

Properties

Molecular Formula |

C10H9F3O4S |

|---|---|

Molecular Weight |

282.24 g/mol |

IUPAC Name |

[4-(oxetan-3-yl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2 |

InChI Key |

QXQMGQCAVYYDQV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition of Oxetan-3-one to Aryl Lithium Reagents

A key step involves the nucleophilic addition of oxetan-3-one to an aryl lithium intermediate derived from 4-bromophenyl derivatives. For example, 1-(benzyloxy)-4-bromobenzene is treated with n-butyllithium at low temperature (-78 °C) to form the aryl lithium species, which then reacts with oxetan-3-one to produce 3-(4-(benzyloxy)phenyl)oxetan-3-ol (an oxetane-substituted phenyl alcohol) in good yield (~70%) after chromatographic purification.

Reaction conditions summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of aryl lithium | n-BuLi, THF, −78 °C | — | 30 min stirring |

| Addition of oxetan-3-one | Dropwise addition at −78 °C | — | 45 min reaction |

| Workup and purification | Quenching with water, extraction, chromatography | 70 | White solid, high purity |

This method provides a reliable route to the oxetane-substituted phenyl alcohol intermediate, which is a precursor for triflation.

Alternative Oxetane Formation via Williamson Etherification and Friedel-Crafts

Other methods for oxetane ring formation include:

- Williamson etherification of diol precursors using tris(dimethylamino)phosphine and carbon tetrachloride at low temperature, followed by nucleophilic displacement to form oxetane rings.

- Friedel-Crafts type cyclization using lithium bis(trifluoromethanesulfonimide) and tetrabutylammonium hexafluorophosphate as catalysts to cyclize hydroxyphenyl oxetane derivatives.

These methods are more specialized and used depending on the substrate and desired substitution pattern.

Triflation of the Phenyl Hydroxyl Group

The final step to obtain 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves converting the phenolic hydroxyl group into a triflate ester.

General Procedure for Triflate Formation

- The phenolic oxetane intermediate is treated with triflic anhydride (trifluoromethanesulfonic anhydride) in the presence of a base such as pyridine.

- Typical conditions involve adding pyridine first to the solution of the phenol, followed by slow addition of triflic anhydride at low temperature.

- The reaction proceeds rapidly, forming the triflate ester, which can be isolated by standard aqueous workup and purification methods.

Typical triflation reaction conditions:

| Reagent | Equivalents | Temperature | Time | Notes |

|---|---|---|---|---|

| Pyridine | ~1.3 equiv | 0 °C to room temp | Minutes to 1 hour | Acts as base and nucleophilic catalyst |

| Triflic anhydride | ~1.0 equiv | 0 °C to room temp | Minutes to 1 hour | Electrophilic triflation agent |

This method is highly efficient and widely used for preparing aryl triflates, including those bearing oxetane substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve mild temperatures and solvents like dichloromethane or tetrahydrofuran.

Ring-Opening Reactions: Reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under controlled temperatures.

Major Products Formed

Substitution Reactions: Products include derivatives where the trifluoromethanesulfonate group is replaced by the nucleophile.

Ring-Opening Reactions: Products include linear or branched compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific physicochemical characteristics.

Chemical Synthesis:

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate involves its reactivity due to the presence of the oxetane ring and the trifluoromethanesulfonate group. The oxetane ring can undergo ring-opening reactions, making it a versatile intermediate in chemical synthesis. The trifluoromethanesulfonate group is a good leaving group, facilitating substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Trifluoromethanesulfonate Esters

Structural and Functional Group Variations

4-{3-[4-(Benzyloxy)phenyl]oxetan-3-yl}phenyl Trifluoromethanesulfonate

- Substituents : Benzyloxy group on the oxetane-attached phenyl ring.

- Synthesis Yield : 84–90% via triflation .

- Applications : Demonstrated in Friedel–Crafts reactions, leveraging the oxetane’s strain for reactivity .

4-(Trifluoromethyl)phenyl Trifluoromethanesulfonate

- Substituents : Para-trifluoromethyl group.

- Purity : >93.0% (GC) .

- Commercial Availability : Sold in 1g (¥8,000) and 5g (¥29,000) quantities .

- Applications : Widely used as a leaving group in nucleophilic substitutions due to the electron-withdrawing trifluoromethyl group .

3,4-Difluorophenyl Trifluoromethanesulfonate

- Substituents : 3,4-Difluoro substitution on the phenyl ring.

- Purity : >92.0% (GC) .

- Applications : Fluorinated triflates are often employed in cross-coupling reactions and material science .

4-Methoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate

- Substituents : Methoxy and trimethylsilyl groups.

- Physical Properties : Melting point 135.7°C, boiling point 300.8°C, vapor pressure 0.002 mmHg at 25°C .

- Applications : Silicon-containing triflates are utilized in photolithography and as protective-group intermediates .

Iodonium-Based Triflates

- Examples :

- Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium trifluoromethanesulfonate .

- 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate .

- Applications : Photoacid generators (PAGs) in semiconductor manufacturing and UV-curable resins .

Pharmaceutical Derivatives

Key Comparative Data Table

Biological Activity

4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a trifluoromethanesulfonate group, which is known for enhancing biological activity through improved metabolic stability and membrane permeability. The presence of the oxetane ring adds to its structural uniqueness, potentially influencing its interactions with biological targets.

The mechanism of action for this compound involves:

- Interaction with Enzymes : The trifluoromethyl group can participate in hydrogen bonding and pi-stacking interactions, enhancing binding affinity to various enzymes.

- Inhibition of Cholinesterases : Preliminary studies indicate that similar compounds with trifluoromethyl groups exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

- Antioxidant Activity : The compound may also act as a free radical scavenger, contributing to its protective effects against oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Studies

- Inhibitory Effects on Cholinesterases : A study evaluated various derivatives of phenyl trifluoromethanesulfonates, revealing that compounds with electron-withdrawing groups exhibited enhanced inhibition of AChE and BChE. The presence of the trifluoromethyl group significantly increased the potency against these enzymes, suggesting a similar trend may apply to this compound .

- Antioxidant Properties : Research indicated that compounds with structural similarities to this compound showed promising antioxidant activities in vitro. These findings suggest potential applications in mitigating oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.